

Comprehensive Application Notes and Protocols: Pemigatinib Supersaturable Self-Nanoemulsifying Drug Delivery System (sSNEDDS)

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Compound Focus: Pemigatinib

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Introduction and Rationale

Pemigatinib is a selective small-molecule tyrosine kinase inhibitor of fibroblast growth factor receptor (FGFR 1-3) approved for the treatment of advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements. [1] Despite its clinical efficacy, **Pemigatinib** faces significant **biopharmaceutical challenges** as a Biopharmaceutics Classification System (BCS) Class II compound, exhibiting pH-dependent solubility with high permeability but poor aqueous solubility at physiological pH (approximately 0.144 mg/mL). [2] [3] This limited solubility constrains its oral bioavailability and contributes to high pharmacokinetic variability, necessitating advanced formulation strategies to optimize its therapeutic potential.

Supersaturable Self-Nanoemulsifying Drug Delivery Systems (sSNEDDS) represent an innovative approach to overcome these limitations. These systems combine the advantages of conventional SNEDDS—which form transparent oil-in-water nanoemulsions with droplet sizes of 20-100 nm upon aqueous dilution—with **supersaturation technology** to enhance and maintain drug concentration beyond its equilibrium solubility. [2] [4] The incorporation of **precipitation inhibitors (PIs)** such as hydrophilic polymers prevents

drug crystallization, maintaining a metastable supersaturated state that enhances gastrointestinal absorption. This technical approach addresses the key limitations of conventional SNEDDS, including drug precipitation in the gastrointestinal tract and the need for high surfactant concentrations that may cause gastric irritation. [2]

Formulation Composition and Optimization

Excipient Screening and Selection

The development of **Pemigatinib** sSNEDDS begins with systematic screening of excipients based on their solubilization capacity and emulsification efficiency.

- **Oil Phase Screening:** Captex 300 demonstrated the **maximum solubility** for **Pemigatinib** among various oils tested, including Capmul MCM, Captex 2000, Miglycol 812, Capryol PGMC, sunflower oil, peppermint oil, oleic acid, and castor oil. [2] The selection of Captex 300 as the primary oil phase is based on its optimal drug loading capacity and compatibility with other formulation components.
- **Surfactant Selection:** Kolliphor RH 40 was identified as the optimal surfactant due to its **balanced hydrophilicity-lipophilicity** and superior emulsification ability. [2] This surfactant plays a critical role in forming and stabilizing the nanoemulsion interface, with its high hydrophilic-lipophilic balance (HLB) value facilitating rapid dispersion in aqueous media.
- **Co-surfactant Optimization:** Transcutol HP was selected as the co-surfactant based on its **solubilization potential** and ability to enhance emulsification by reducing interfacial tension. [2] The combination of Kolliphor RH 40 and Transcutol HP creates an optimal microenvironment for **Pemigatinib** solubilization and nanoemulsion formation.
- **Precipitation Inhibitor:** Hydroxypropyl methylcellulose (HPMC K4M) at 5% concentration was identified as the optimal precipitation inhibitor, providing effective **supersaturation maintenance** with increased self-emulsification time. [2] HPMC functions by inhibiting crystal nucleation and growth through molecular interactions with drug molecules and modulation of medium viscosity.

Formulation Optimization Design

The composition of oil, surfactant, and co-surfactant was optimized using **phase diagrams** and further refined through **simplex-lattice design**, a statistical mixture design approach particularly suitable for formulation optimization. [2] This design allowed for systematic variation of component ratios while evaluating critical response variables, including droplet size, polydispersity index (PDI), emulsification time, and drug release profile. The association between response variables and influencing factors was described by multiple linear regression analysis, with optimum levels determined using Derringer's desirability function. [2]

Table 1: Optimized Composition of **Pemigatinib** sSNEDDS

Component	Function	Optimal Concentration	Specific Grade
Captex 300	Oil phase	25-30%	-
Kolliphor RH 40	Surfactant	40-45%	-
Transcutol HP	Co-surfactant	25-30%	-
HPMC K4M	Precipitation inhibitor	5%	-
Pemigatinib	Active ingredient	13.5 mg equivalent	-

Table 2: Critical Quality Attributes of Optimized **Pemigatinib** sSNEDDS

Parameter	Result	Methodology
Droplet size range	166.78 ± 3.14 to 178.86 ± 1.24 nm	Dynamic light scattering
Polydispersity index (PDI)	0.212 – 0.256	Dynamic light scattering
Emulsification time	< 15 seconds	Visual observation in physiological fluids

Parameter	Result	Methodology
Percent transmittance	99.12 ± 0.46%	UV-spectroscopy at 638 nm
Viscosity	574 ± 26 centipoises	Rheometer
Drug release profile	Significantly faster than pure drug and conventional SNEDDS	Dissolution testing

Preparation Protocol

Equipment and Material Requirements

- **Equipment:** Analytical balance, magnetic stirrer with hot plate, water bath, sonicator, homogenizer (optional), pH meter, vacuum desiccator
- **Materials:** **Pemigatinib** (API), Captex 300, Kolliphor RH 40, Transcutol HP, HPMC K4M, organic solvents (methanol, ethanol)

Step-by-Step Manufacturing Procedure

- **Drug Solubilization:** Accurately weigh 13.5 mg of **Pemigatinib** per dosage unit and dissolve in a minimal quantity of a volatile organic solvent (methanol or ethanol) to facilitate uniform distribution throughout the formulation. [5]
- **Oil-Surfactant Mixture Preparation:** Combine Captex 300 (25-30%), Kolliphor RH 40 (40-45%), and Transcutol HP (25-30%) in a glass vial. Mix thoroughly using a magnetic stirrer at 500 rpm for 10 minutes until a **homogeneous mixture** is obtained. [2]
- **Drug Incorporation:** Gradually add the drug solution to the oil-surfactant mixture while maintaining continuous stirring at 40°C to ensure **uniform distribution** and facilitate solvent evaporation. [2]
- **Precipitation Inhibitor Addition:** Slowly incorporate HPMC K4M (5% w/w of total formulation) to the mixture while increasing stirring speed to 1000 rpm. Continue mixing for 20-30 minutes until a

clear, homogeneous preparation is achieved. [2]

- **Solvent Removal:** Place the formulation in a vacuum desiccator at room temperature for 2 hours to ensure complete removal of residual organic solvents. [2]
- **Final Homogenization:** Subject the final formulation to gentle sonication for 5 minutes in a bath sonicator to eliminate any entrapped air bubbles and ensure **product uniformity**. [2]
- **Packaging and Storage:** Transfer the final sSNEDDS formulation to amber glass vials and store under controlled room temperature conditions (25°C/60% RH) protected from light. [2]

Characterization Methods and Protocols

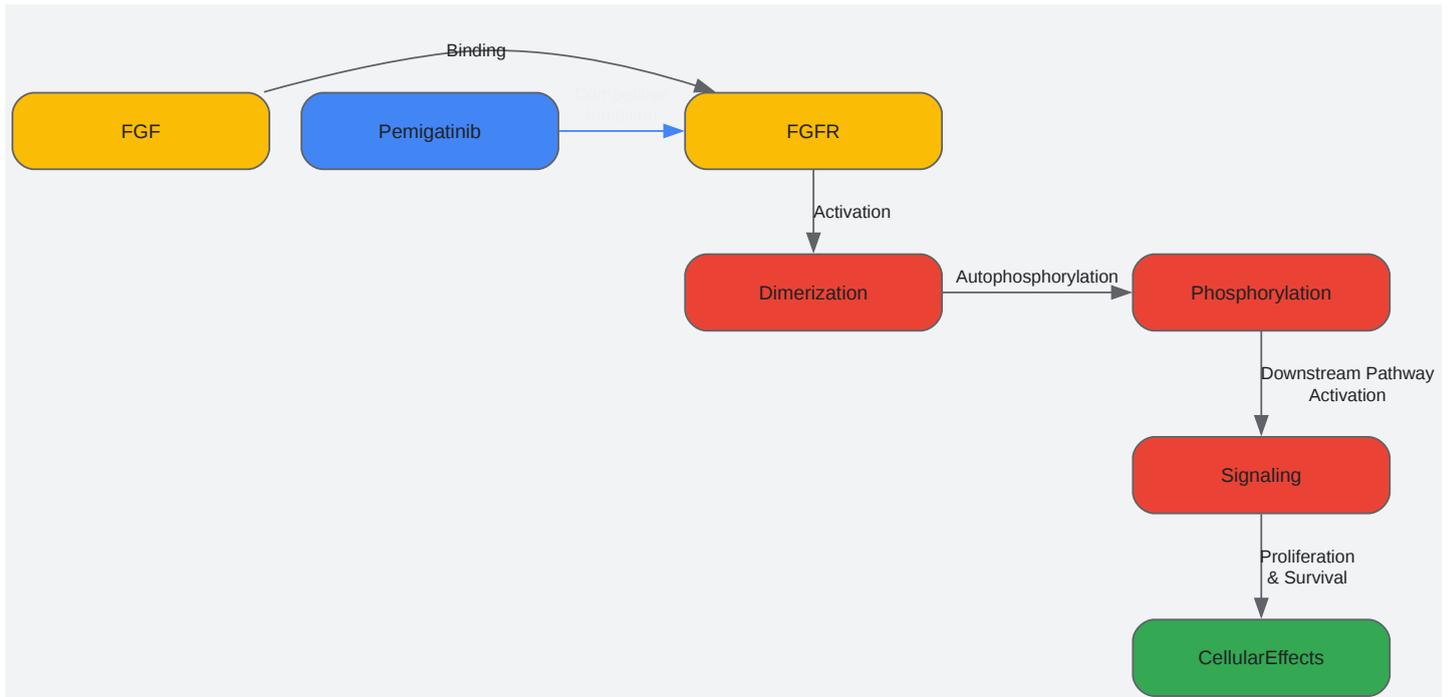
Physicochemical Characterization

- **Droplet Size and Size Distribution:** Determine droplet size, polydispersity index (PDI), and zeta potential using **dynamic light scattering** (DLS) with a Malvern Zetasizer. Dilute the sSNEDDS formulation 100-fold with distilled water before measurement. Perform analysis in triplicate at 25°C. [2] PDI values below 0.3 indicate a **monodisperse population** essential for consistent performance.
- **Morphological Analysis:** Examine nanoemulsion droplet morphology using **Transmission Electron Microscopy (TEM)**. Dilute the formulation 100-fold with distilled water, place a drop on a copper grid, and stain with 2% phosphotungstic acid before visualization. [2] This confirms spherical droplet morphology and absence of aggregation.
- **Thermal Analysis:** Perform **Differential Scanning Calorimetry (DSC)** to determine the physical state of **Pemigatinib** within the formulation. Use sealed aluminum pans with a heating rate of 10°C/min under nitrogen purge from 25°C to 300°C. The absence of **Pemigatinib** melting endotherm confirms drug amorphization. [2]
- **FTIR Spectroscopy:** Conduct **Fourier Transform Infrared Spectroscopy** using the KBr pellet method with scans from 4000-400 cm^{-1} at 4 cm^{-1} resolution to investigate potential drug-excipient interactions. [2]

In Vitro Performance Evaluation

- **Self-Emulsification Efficiency:** Assess by diluting 1 mL of sSNEDDS in 500 mL of distilled water and various physiological media (0.1N HCl, phosphate buffer pH 6.8) under gentle agitation (50 rpm) at 37°C. Record the time for complete dispersion and **percentage transmittance** at 638 nm. [2]
- **In Vitro Drug Release Studies:** Conduct dissolution testing using USP Apparatus II (paddle method) at 50 rpm in 900 mL of different dissolution media (0.1N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer) maintained at 37°C. Withdraw samples at predetermined time intervals and analyze using **validated HPLC methods**. Compare release profiles against pure drug suspension and conventional SNEDDS. [2] [5]
- **Supersaturation Maintenance:** Evaluate the precipitation inhibition capability by diluting the formulation in appropriate aqueous media and monitoring drug concentration over time (up to 24 hours). Sample aliquots at predetermined intervals, filter through 0.1µm membrane filters, and quantify drug content using HPLC. [2]

The FGFR signaling pathway targeted by **Pemigatinib** and the mechanism of sSNEDDS can be visualized as follows:



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*Diagram 1: FGFR Signaling Pathway and **Pemigatinib** Mechanism of Action - This diagram illustrates the FGFR signaling pathway in tumor cells that **pemigatinib** targets, showing how it competitively inhibits FGFR to block downstream signaling cascades that drive tumor proliferation and survival.*

Stability Assessment Protocol

Accelerated Stability Studies

Conduct accelerated stability studies according to ICH guidelines to evaluate the **physical and chemical stability** of **Pemigatinib** sSNEDDS under various stress conditions. [2]

- **Storage Conditions:** Store sealed sSNEDDS formulations at:
 - $5^{\circ}\text{C} \pm 3^{\circ}\text{C}$ (refrigerated condition)
 - $25^{\circ}\text{C} \pm 2^{\circ}\text{C}/60\% \pm 5\% \text{RH}$ (controlled room temperature)
 - $40^{\circ}\text{C} \pm 2^{\circ}\text{C}/75\% \pm 5\% \text{RH}$ (accelerated condition)
- **Testing Intervals:** Analyze samples at 0, 1, 3, and 6 months for:
 - Physical appearance (clarity, phase separation, precipitation)
 - Drug content (HPLC analysis)
 - Droplet size, PDI, and zeta potential
 - Emulsification time and percent transmittance
 - In vitro drug release profile

Stability Acceptance Criteria

Establish the following **acceptance criteria** for stability evaluation:

- **Physical Stability:** No phase separation, precipitation, or significant change in visual appearance
- **Chemical Stability:** Drug content maintained within 90-110% of initial concentration
- **Performance Stability:** No significant change in droplet size (<20% increase), PDI (<0.3), emulsification time (<20 seconds), or drug release profile

Table 3: Stability Testing Conditions and Evaluation Parameters

Test Condition	Duration	Evaluation Parameters	Acceptance Criteria
$5^{\circ}\text{C} \pm 3^{\circ}\text{C}$	0, 1, 3, 6 months	Appearance, drug content, droplet size, drug release	No significant changes from initial specifications
$25^{\circ}\text{C} \pm 2^{\circ}\text{C}/60\% \pm 5\% \text{RH}$	0, 1, 3, 6 months	Appearance, drug content, droplet size, PDI, zeta potential, drug release	All parameters within 90-110% of initial values
$40^{\circ}\text{C} \pm 2^{\circ}\text{C}/75\% \pm 5\% \text{RH}$	0, 1, 3, 6 months	Appearance, drug content, droplet size, PDI, emulsification time	No phase separation or precipitation; drug content >90%

In Vivo Performance and Pharmacokinetics

The pharmacokinetic profile of **Pemigatinib** sSNEDDS was evaluated in comparative studies against pure drug suspension in animal models. The sSNEDDS formulation demonstrated **significantly enhanced biopharmaceutical performance** with improved absorption characteristics. [5]

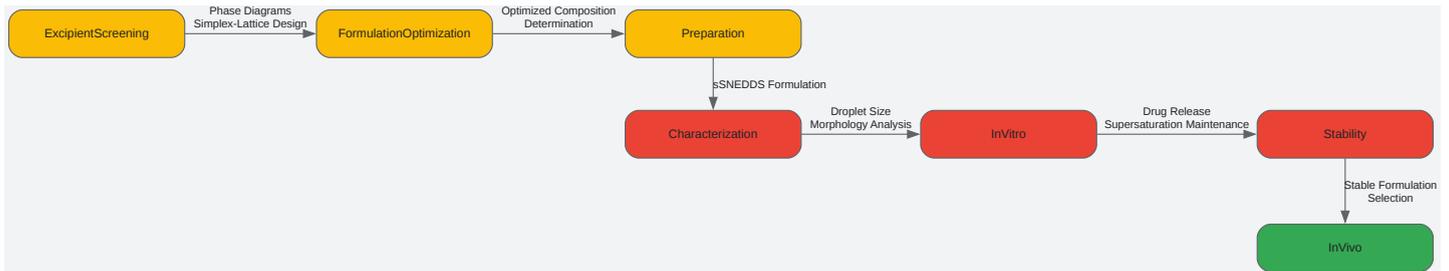
Table 4: Pharmacokinetic Parameters of **Pemigatinib** sSNEDDS vs. Pure Drug Suspension

Pharmacokinetic Parameter	Pemigatinib sSNEDDS	Pure Drug Suspension	Statistical Significance
Cmax (ng/mL)	3.52 ± 0.13	2.82 ± 0.42	P < 0.05
Tmax (h)	1.50 ± 0.01	2.50 ± 0.03	P < 0.05
AUC0-t (ng·h/mL)	22.5 ± 2.54	13.3 ± 1.85	P < 0.05
AUC0-∞ (ng·h/mL)	25.8 ± 2.12	15.2 ± 2.05	P < 0.05
t1/2 (h)	12.5 ± 1.25	14.8 ± 1.42	P < 0.05
Relative Bioavailability	169%	100% (reference)	-

Key findings from pharmacokinetic studies include:

- **Enhanced Absorption:** The 25% increase in Cmax and reduced Tmax with sSNEDDS indicate **more rapid and efficient drug absorption** compared to conventional formulation. [5]
- **Improved Exposure:** The significant increase in AUC values (69% higher for sSNEDDS) demonstrates enhanced systemic exposure, translating to **improved bioavailability**. [5]
- **Optimized Disposition:** The slightly decreased elimination half-life suggests altered disposition kinetics potentially due to **modified release characteristics**. [5]

The experimental workflow for developing and evaluating **Pemigatinib** sSNEDDS is summarized below:



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*Diagram 2: sSNEDDS Development Workflow - This diagram outlines the systematic approach for developing **Pemigatinib** sSNEDDS, progressing from initial excipient screening through formulation optimization, comprehensive characterization, and final in vivo evaluation.*

Conclusion and Technical Outlook

The development of **Pemigatinib** sSNEDDS represents a **viable formulation strategy** to overcome the solubility-limited bioavailability of this important oncology therapeutic. Through systematic optimization employing quality by design principles and appropriate characterization methodologies, the sSNEDDS platform demonstrates significant advantages over conventional formulations. The incorporation of HPMC K4M as a precipitation inhibitor at 5% concentration effectively maintains supersaturation, while the optimized lipid-based composition ensures rapid self-nanoemulsification with droplet sizes below 200 nm.

The **enhanced in vitro dissolution performance** and **superior in vivo pharmacokinetic profile** position this formulation as a promising alternative to the current commercial product. Future development work should focus on translation to solid dosage forms, scale-up manufacturing considerations, and clinical evaluation to establish therapeutic equivalence or potential superiority in human subjects. The protocols and

application notes detailed herein provide a comprehensive framework for researchers pursuing similar formulation strategies for other poorly soluble drug compounds.

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